molecular formula C21H22ClFN2O4S B2393280 8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923156-16-5

8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2393280
CAS No.: 923156-16-5
M. Wt: 452.93
InChI Key: TTWCOYLJZUZGPA-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2-chlorobenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. Its molecular formula is C₂₁H₂₂ClFN₂O₄S, with a molecular weight of 436.47 g/mol .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4S/c1-15-14-16(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-18(17)22/h2-7,14H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCOYLJZUZGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H25ClF N2O4S
  • Molecular Weight : Approximately 459.5154 g/mol
  • Structure Features : The compound features a diazaspiro framework, sulfonyl group, and chlorobenzoyl moiety, which contribute to its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Notably, derivatives of the spirocyclic structure have shown significant affinities for muscarinic receptors (M1 and M2), suggesting potential applications in treating cognitive disorders and other neurological conditions.

Key Mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, indicating that structural modifications can influence receptor selectivity and activity levels.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Compound Name Structural Features Biological Activity
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decaneSimilar spirocyclic structureHigh affinity for M1 and M2 receptors; antiamnesic activity
4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decaneContains nitro groupPotentially different receptor interactions due to nitro substitution
3,4-Di(optionally substituted)benzyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-oneDifferent substitution patternsExplored for anti-anaphylactic properties

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as This compound :

  • Neurotransmitter Receptor Studies :
    • Research has shown that modifications in the methyl groups or the introduction of different substituents can significantly change receptor selectivity and efficacy. For instance, compounds with increased lipophilicity exhibited enhanced binding affinities to muscarinic receptors.
  • Anti-Amnesic Effects :
    • A study demonstrated that certain derivatives exhibited anti-amnesic effects in animal models, indicating potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.
  • Antimicrobial Activity :
    • Similar compounds have been tested for antimicrobial properties against various pathogens, showing promising results that warrant further investigation into their therapeutic potential.

Comparison with Similar Compounds

8-(4-Chlorobenzoyl)-4-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane (G499-0288)

  • Key Difference : Chlorine substitution at the para-position of the benzoyl group (vs. ortho in the target compound).
  • Molecular Formula : C₂₁H₂₂ClFN₂O₄S (identical except for substituent position).
  • Implications : Para-chloro substitution may alter steric interactions and binding affinity in biological targets compared to the ortho-chloro isomer .

4-(4-Fluorobenzoyl)-8-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Key Difference : Replacement of 2-chlorobenzoyl with 4-fluorobenzoyl.
  • Molecular Weight : 436.47 g/mol (same as target compound).
  • Implications : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but enhance electronic interactions in receptor binding .

Functional Group Variants

8-(Phenylsulfonyl)-4-(2-Thienylsulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Key Features : Phenylsulfonyl and thienylsulfonyl groups instead of halogenated benzoyl/sulfonyl.
  • Molecular Formula : C₁₇H₂₀N₂O₅S₃.

4-(4-Chloro-2-Fluorobenzoyl)-8-Methyl-1-Oxa-4,8-Diazaspiro[4.5]decane-3-Carboxylic Acid

  • Key Features : Carboxylic acid substituent at position 3 and methyl group at position 6.
  • Molecular Formula : C₁₈H₂₀ClFN₂O₄.
  • Implications : The carboxylic acid enhances hydrophilicity, likely improving bioavailability compared to purely lipophilic analogues .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (8-(2-Cl-Bz)-4-(4-F-3-Me-Bs)) C₂₁H₂₂ClFN₂O₄S 436.47 2-Cl-Bz, 4-F-3-Me-Bs High lipophilicity
8-(4-Cl-Bz)-4-(4-F-3-Me-Bs)-1-Oxa-4,8-Diazaspiro C₂₁H₂₂ClFN₂O₄S 436.47 4-Cl-Bz, 4-F-3-Me-Bs Altered steric profile
4-(4-F-Bz)-8-(4-F-3-Me-Bs)-1-Oxa-4,8-Diazaspiro C₂₁H₂₂F₂N₂O₄S 436.47 4-F-Bz, 4-F-3-Me-Bs Enhanced electronic interactions
8-(PhSO₂)-4-(2-ThienylSO₂)-1-Oxa-4,8-Diazaspiro C₁₇H₂₀N₂O₅S₃ 428.54 PhSO₂, 2-ThienylSO₂ Heterocyclic modulation
4-(4-Cl-2-F-Bz)-8-Me-1-Oxa-4,8-Diazaspiro-3-COOH C₁₈H₂₀ClFN₂O₄ 398.82 4-Cl-2-F-Bz, 8-Me, 3-COOH Improved aqueous solubility

Structure-Activity Relationship (SAR) Insights

  • Halogen Position : Ortho-chloro (target) vs. para-chloro (G499-0288) affects receptor binding pockets due to steric bulk .
  • Sulfonyl vs. Carboxylic Acid : Sulfonyl groups enhance metabolic stability, while carboxylic acids improve solubility .

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